3-Heptyl-2,6-diphenylpiperidin-4-one
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Overview
Description
3-Heptyl-2,6-diphenylpiperidin-4-one is a chemical compound with the molecular formula C24H31NO and a molecular weight of 349.52 g/mol . This compound belongs to the class of piperidin-4-one derivatives, which have been studied for their diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-2,6-diphenylpiperidin-4-one can be achieved through a multi-step process involving the reaction of heptanal with 2,6-diphenylpiperidin-4-one under specific conditions. The reaction typically involves the use of solvents such as ethanol and dimethylformamide (DMF), and the reaction mixture is often warmed on a water bath maintained at around 60°C . The product is then precipitated by pouring the reaction mixture into crushed ice and is subsequently filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-2,6-diphenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidin-4-one derivatives.
Scientific Research Applications
3-Heptyl-2,6-diphenylpiperidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Heptyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with central nervous system receptors to produce stimulant effects or inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound has a similar piperidin-4-one core structure but differs in the substituents attached to the piperidine ring.
2,6-Diphenylpiperidin-4-one: A simpler analog without the heptyl group, which may exhibit different biological activities and chemical reactivity.
Uniqueness
3-Heptyl-2,6-diphenylpiperidin-4-one is unique due to its heptyl substituent, which can influence its lipophilicity, biological activity, and chemical reactivity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other piperidin-4-one derivatives .
Properties
IUPAC Name |
3-heptyl-2,6-diphenylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-2-3-4-5-12-17-21-23(26)18-22(19-13-8-6-9-14-19)25-24(21)20-15-10-7-11-16-20/h6-11,13-16,21-22,24-25H,2-5,12,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHLQCHAGLKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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